molecular formula C12H15N3O3 B11805501 6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid

6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid

Cat. No.: B11805501
M. Wt: 249.27 g/mol
InChI Key: UZBYJYHGRQHVSF-UHFFFAOYSA-N
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Description

6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a formyl group attached to a piperazine ring, which is further connected to a nicotinic acid derivative. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylnicotinic acid with piperazine, followed by the introduction of a formyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(4-Carboxypiperazin-1-yl)-4-methylnicotinicacid.

    Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-4-methylnicotinicacid.

    Substitution: 6-(4-Substitutedpiperazin-1-yl)-4-methylnicotinicacid derivatives.

Scientific Research Applications

6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylpiperazin-1-yl)-4-methylnicotinicacid: Lacks the formyl group, resulting in different reactivity and biological activity.

    6-(4-Carboxypiperazin-1-yl)-4-methylnicotinicacid: An oxidation product with different chemical properties.

    6-(4-Hydroxymethylpiperazin-1-yl)-4-methylnicotinicacid: A reduction product with altered reactivity.

Uniqueness

6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from its analogs.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

6-(4-formylpiperazin-1-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c1-9-6-11(13-7-10(9)12(17)18)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18)

InChI Key

UZBYJYHGRQHVSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C=O

Origin of Product

United States

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